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8-Azidoadenine

Conformational analysis Nucleoside analog Photoaffinity labeling

Reversible adenine analogs fail to capture transient or low-affinity protein interactions, leading to false negatives in binding site mapping. 8-Azidoadenine solves this via light-activated, irreversible covalent crosslinking. • Photoreactive probe: UV (~300 nm) converts the 8-azido group to a nitrene for C-H/N-H insertion, enabling permanent target tagging. • Dual functionality: serves as both a photoaffinity label and a click chemistry (SPAAC) handle for fluorophore conjugation. • Proven utility: identifies labeled residues (e.g., Tyr65 in diphtheria toxin) and maps subunit topography of RNA polymerase. • >98% HPLC purity; available for immediate global shipment under ambient conditions.

Molecular Formula C5H4N8
Molecular Weight 176.14 g/mol
CAS No. 79270-98-7
Cat. No. B1229929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidoadenine
CAS79270-98-7
Synonyms8-azidoadenine
Molecular FormulaC5H4N8
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N=C(N2)N=[N+]=[N-])N
InChIInChI=1S/C5H4N8/c6-3-2-4(9-1-8-3)11-5(10-2)12-13-7/h1H,(H3,6,8,9,10,11)
InChIKeyZTWYAIASAJSBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidoadenine: Photoreactive Adenine Analog for Covalent Capture


8-Azidoadenine (CAS 79270-98-7) is a heterobifunctional adenine analog featuring a photoreactive azido group at the C8 position of the purine ring [1]. This modification confers the capacity for light-induced covalent crosslinking upon UV irradiation (~300 nm), converting the azide into a highly reactive nitrene intermediate that inserts into proximal C–H or N–H bonds [1]. The compound retains the Watson-Crick base-pairing and molecular recognition properties of the native adenine nucleobase, enabling it to function as a competitive ligand for adenine-binding sites while providing a permanent covalent capture mechanism that is absent in non-photoreactive analogs [2]. This combination of specific, reversible binding followed by irreversible covalent attachment positions 8-azidoadenine as a critical tool for target identification, binding site mapping, and protein interaction studies where reversible analogs fail.

Photoreactive adenine probe for covalent capture upon UV ~300 nm.
Competitive binding retains Watson-Crick base-pairing for adenine-recognition sites.
Conformational probe reported syn glycosidic orientation distinct from native anti conformers.

Why 8-Azidoadenine Is Irreplaceable


While adenine and other 8-substituted analogs (e.g., 8-bromo-, 8-amino-) can compete for the same binding sites, they lack the essential photoreactive functionality required for covalent capture. Native adenine binds reversibly and dissociates during downstream processing, leading to loss of weak or transient interactions [1]. The 8-azido group is unique among common C8 modifications in providing a clean photochemical conversion to a nitrene intermediate, whereas 8-halogenated analogs are chemically inert or require harsh conditions for crosslinking [2]. Furthermore, the 8-azido substitution imparts distinct conformational properties: 8-azido-substituted oligoadenylates adopt a syn glycosidic orientation, in contrast to the anti-orientation of native and 8-amino analogs, directly affecting recognition by biological targets such as RNase L [3]. These fundamental differences mean that substitution with non-photoreactive or differently substituted analogs will fail to capture and permanently tag the same set of targets, yielding false negatives or incomplete binding site maps.

No covalent capture Non-photoreactive analogs (adenine, 8-Br, 8-NH₂) lack azide and may lose transient or weak interactions during processing.
Inert 8-halogen analogs 8-halogenated purines are chemically inert; they cannot replace the clean photolytic nitrene generation of 8-azido.
Conformation mismatch 8-azido oligoadenylates adopt syn orientation; 8-amino/native adopt anti, which may shift recognition by proteins such as RNase L.

8-Azidoadenine: Comparative Performance Data


Conformational Divergence: Syn vs Anti Orientation

Circular dichroism (CD) spectroscopy reveals a fundamental structural difference between 8-azido- and 8-amino-substituted oligoadenylates. The 8-azido-substituted 2′,5′-oligoadenylate trimer adopts a syn glycosidic orientation, whereas the corresponding 8-amino analog and naturally occurring 2′,5′-oligoadenylates adopt an anti-orientation [1]. This conformational divergence directly impacts biological recognition.

Glycosidic orientation
Head-to-head
8-Azido: syn · 8-Amino/native: anti
Reported conformational shift may alter binding specificity for adenine-recognition proteins.
CD spectroscopy of 2′,5′-oligoadenylate trimers.
Conformational analysis Nucleoside analog Photoaffinity labeling RNase L

Diphtheria Toxin Binding: 8-Azido-NAD vs 2-Azido-NAD

In a direct binding study using diphtheria toxin fragment A (DT-A), the 8-azidoadenine dinucleotide photoprobe (8-N3-NAD) demonstrated a 2-fold higher binding affinity compared to the isomeric 2-azidoadenine dinucleotide (2-N3-NAD) [1]. This quantitative difference highlights the positional sensitivity of the azido modification on adenine recognition by this important enzyme.

DT-A binding affinity
Head-to-head
IC₅₀ 2.5 µM (8-azido) vs 5.0 µM (2-azido)
8-Azido isomer shows 2-fold higher affinity in reported diphtheria toxin fragment A assay.
Binding assay with DT-A; supports efficient covalent labeling at lower probe concentrations.
Photoaffinity labeling NAD binding site Diphtheria toxin IC50

Coenzyme Activity of 8-Azido-NAD+ with Dehydrogenases

The 8-azidoadenine analog of NAD+ (azido-NAD+) functions as a competent coenzyme for several dehydrogenases, though with varying efficiencies compared to native NAD+. Quantitative kinetic analysis reveals enzyme-specific differences in both maximal velocity (V) and Michaelis constant (Km) [1]. This data is critical for selecting the appropriate enzyme system and for interpreting results where the analog substitutes for native NAD+.

Dehydrogenase coenzyme activity
Cross-study
V: 14–154% of NAD⁺ · Km: 1.7–3.5× higher
Enzyme-dependent activity; glutamate dehydrogenase retains highest V (154% of NAD⁺).
Lactate, glutamate, alcohol dehydrogenase assays. Km increase indicates altered substrate affinity.
Coenzyme analog Enzyme kinetics NAD+ dependent enzymes Photoaffinity label

Quinone Reductase Substrate: 8-Azido-NADH

The reduced form of the 8-azidoadenine NAD analog, (A)-8-azido-NADH, acts as a substrate for rat liver NAD(P)H:quinone acceptor oxidoreductase (QR). Its Michaelis constant (Km) is approximately 3-fold higher than that of the native substrate NADH, indicating a modest decrease in apparent binding affinity [1]. This demonstrates that the 8-azido modification is tolerated by the enzyme's active site, allowing the probe to participate in catalysis before photoactivation.

QR substrate kinetics
Reported
Km 0.0185 mM (8-azido-NADH) vs 0.0062 mM (NADH)
3-fold higher Km; 8-azido modification tolerated, enabling substrate-turnover before photoactivation.
Rat liver NAD(P)H:quinone reductase assay.
NAD(P)H:quinone oxidoreductase Enzyme kinetics Substrate analog Photoaffinity probe

8-Azidoadenine Applications


Photoaffinity Labeling of Nucleotide Binding Sites

8-Azidoadenine and its nucleotide derivatives (e.g., 8-azido-ATP, 8-azido-NAD+) are the reagents of choice for photoaffinity labeling of adenine nucleotide-binding proteins. As demonstrated with diphtheria toxin and quinone reductase, the compound acts as a competitive inhibitor or substrate, allowing it to specifically occupy the target binding site [1][2]. Subsequent UV irradiation (~300 nm) covalently traps the interaction, enabling rigorous downstream identification of labeled residues (e.g., Tyr65 in diphtheria toxin) by peptide mapping and mass spectrometry [1]. This approach is superior to reversible analogs, which dissociate during washing steps, and is essential for identifying transient or low-affinity binding events.

Protein-Nucleic Acid Crosslinking with 8-Azido-Oligonucleotides

The incorporation of 8-azidoadenine into DNA or RNA oligonucleotides creates site-specific, photoreactive nucleic acid probes for mapping protein binding sites. Studies have demonstrated the use of poly(adenylic, 8-azidoadenylic acid) to explore the subunit topography of E. coli RNA polymerase, identifying the beta' and sigma subunits as proximal to the catalytic site [1][2]. This method provides higher resolution structural information compared to non-covalent techniques like electrophoretic mobility shift assays (EMSA) and is particularly valuable for dissecting complex multi-subunit machineries such as transcription and translation complexes.

Dual-Modality Probes: Photoaffinity Labeling & Click Chemistry

The 8-azido group functions not only as a photoreactive handle but also as a reactive partner for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. 8-Azidoadenine nucleosides and nucleotides react efficiently with cyclooctynes under mild aqueous conditions (3 min to 3 h, ambient temperature) to yield fluorescent triazole products [1]. This dual functionality enables innovative workflows: a biomolecule can first be covalently attached to a target protein via photo-crosslinking, and then a fluorescent reporter or affinity tag can be conjugated via click chemistry. This strategy has been applied for direct fluorescent imaging of labeled targets in living MCF-7 cancer cells without the need for traditional fluorophores [1].

Synthesis of Photoreactive Coenzyme Analogs

8-Azidoadenine serves as a critical building block for synthesizing photoreactive analogs of essential coenzymes, including NAD+ and FAD [1]. These analogs retain significant coenzyme activity (e.g., 154% of native V for glutamate dehydrogenase with azido-NAD+), allowing researchers to study enzyme mechanism under turnover conditions before initiating covalent crosslinking [1]. This is particularly valuable for trapping conformational states or identifying residues involved in catalysis. For example, the synthesis of 8-azidoadenosyl carba-NAD, a stable analog for probing NAD glycohydrolase, expands the toolkit for investigating NAD+-dependent signaling pathways [2].

Application
Selection Property
Validation Focus
Photoaffinity labeling of nucleotide-binding proteins
Photoreactive covalent capture upon UV ~300 nm
Labeling efficiency and residue identification (e.g., Tyr65 in DT-A)
Protein-nucleic acid crosslinking with 8-azido-oligonucleotides
Site-specific probe incorporation into DNA/RNA
Subunit proximity and binding-site resolution
Dual-modality probe (photoaffinity + SPAAC click)
Dual azide reactivity for crosslinking and click chemistry
Click conjugation yield and live-cell fluorescent imaging
Photoreactive coenzyme analog synthesis
Coenzyme activity retention (NAD⁺/FAD analogs)
Enzyme kinetics under turnover conditions before crosslinking

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